molecular formula C7H18F2N2O5S2 B1449474 Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide CAS No. 1235234-35-1

Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide

Cat. No.: B1449474
CAS No.: 1235234-35-1
M. Wt: 312.4 g/mol
InChI Key: JEXCPIWYTQMZON-UHFFFAOYSA-N
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Description

  • Purity : >98.0% (T)

Synthesis Analysis

The synthesis of this compound involves the reaction of dimethylamine with ethyl 2-methoxyethyl carbonate followed by treatment with fluorosulfonic acid . The resulting product is the desired Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide .


Molecular Structure Analysis

The compound’s linear formula is C7H18NO.F2NO4S2 . It consists of an ethyl group, a dimethylammonium cation, and two bis(fluorosulfonyl)imide anions. The molecular structure plays a crucial role in its properties and reactivity .


Physical and Chemical Properties Analysis

  • Safety Hazards : Causes skin and eye irritation; precautions include protective gear and thorough washing

Scientific Research Applications

Liquid Electrolytes in Lithium-Ion Batteries

The compound is evaluated as a component of liquid electrolytes for lithium-ion batteries, showing promise due to its higher thermal stability. This could offer a safer alternative to conventional electrolytes prone to forming hazardous byproducts (Abouimrane, Ding, & Davidson, 2009).

Hybrid Electrolyte for Lithium Sulfur Batteries

It has been used in hybrid electrolytes for lithium-sulfur batteries, contributing to stable cycling and decent capacity performance. This highlights its potential in enhancing the efficiency of advanced battery technologies (Yang, Men, Song, Zhou, & Zhan, 2017).

Solid Polymer Electrolytes

The compound forms a part of new solid polymer electrolytes for lithium-ion batteries. These electrolytes exhibit superior ionic conductivities and lower interface resistances compared to their counterparts, suggesting their suitability for battery applications (Zhang, Liu, Zheng, Feng, Zhou, & Nie, 2015).

Ionic Liquid-Based Electrolytes for High-Performance Batteries

Ionic liquid-based electrolytes containing this compound have been characterized for application in high-performance lithium-ion batteries, revealing significant efficiency and rate-capability, which is crucial for next-generation electric and electronic devices (Elia, Ulissi, Jeong, Passerini, & Hassoun, 2016).

Mechanism of Action

The compound’s mechanism of action depends on its application. It is commonly used as an ionic liquid or electrolyte in battery materials. Its unique properties, such as high thermal stability and low volatility, contribute to its effectiveness in energy storage devices .

Safety and Hazards

  • Precautionary Statements :
    • P332 + P313: If skin irritation occurs, seek medical advice

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.F2NO4S2/c1-5-8(2,3)6-7-9-4;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXCPIWYTQMZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235234-35-1
Record name Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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